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Compound of Interest

Compound Name: 3-Methyl-2-butanol

Cat. No.: B147160 Get Quote

An In-depth Technical Guide on the Chirality and Optical Activity of (S)-(+)-3-Methyl-2-butanol

Abstract
(S)-(+)-3-Methyl-2-butanol is a chiral secondary alcohol of significant interest in the fields of

organic synthesis and pharmaceutical development.[1] Its defined stereochemistry makes it a

valuable chiral building block for the synthesis of complex, enantiomerically pure target

molecules.[1] This secondary alcohol is characterized by a stereogenic center at the second

carbon position and a branched 3-methyl group.[2] This guide provides a comprehensive

overview of its chemical structure, stereochemistry, optical activity, and key experimental

methodologies.

Chemical Structure and Identification
3-Methyl-2-butanol features a hydroxyl group on the second carbon of a five-carbon chain,

with a methyl branch on the third carbon.[3] The presence of a stereocenter at the C2 position

gives rise to its chirality.[3]
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Identifier Value

IUPAC Name (2S)-3-methylbutan-2-ol[2]

Synonyms
(S)-sec-isoamyl alcohol, (S)-methyl isopropyl

carbinol[3]

Molecular Formula C₅H₁₂O[3]

Molecular Weight 88.15 g/mol [3]

CAS Number 1517-66-4[3][4]

Chirality and Stereochemistry
The chirality of 3-Methyl-2-butanol originates from the C2 carbon, which is bonded to four

different substituents: a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃),

and an isopropyl group (-CH(CH₃)₂).[3] This arrangement results in two non-superimposable

mirror images, known as enantiomers: (S)-(+)-3-Methyl-2-butanol and (R)-(-)-3-Methyl-2-
butanol.[3]

The '(S)' configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The

substituents around the chiral center are ranked by atomic number. For (S)-(+)-3-Methyl-2-
butanol, the priorities are:

-OH (highest priority)

-CH(CH₃)₂

-CH₃

-H (lowest priority)

When viewing the molecule with the lowest priority group pointing away, the sequence from

highest to lowest priority (1 → 2 → 3) proceeds in a counter-clockwise direction, hence the '(S)'

designation.
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Cahn-Ingold-Prelog (CIP) Priority Assignment
(S) Configuration

OH (1)

 Highest Priority

-CH(CH₃)₂ (2) CH₃ (3) H (4)

 Lowest Priority

OH (1) -CH(CH₃)₂ (2) CH₃ (3) (Counter-clockwise)

Click to download full resolution via product page

Caption: CIP priority rules and determination of the (S) configuration.

A notable feature in the NMR spectrum of 3-methyl-2-butanol is that it displays five distinct

signals. This is because the two methyl groups of the isopropyl substituent are diastereotopic

due to the adjacent chiral center, making them chemically non-equivalent.[5]

Optical Activity
As a chiral molecule, (S)-(+)-3-Methyl-2-butanol is optically active, meaning it rotates the

plane of plane-polarized light.[6] The "(+)" designation signifies that it is dextrorotatory, rotating

the light to the right (clockwise).[2] Its enantiomer, (R)-(-)-3-Methyl-2-butanol, is levorotatory,

rotating light by an equal magnitude in the opposite direction.[3]

The specific rotation ([α]) is a fundamental property used to characterize optically active

compounds.
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Property Value Conditions

Specific Rotation ([α]D) Dextrorotatory (+)[1] 20-25 °C

Reported Value +16° Pure (S)-enantiomer[7]

Boiling Point 111-114 °C at 760 mmHg[1]

Density 0.810 - 0.818 g/cm³ at 20-25 °C[1]

Refractive Index (nD) 1.4080 - 1.4110 at 20 °C[1]

Experimental Protocols
Asymmetric Synthesis of (S)-(+)-3-Methyl-2-butanol
A direct and efficient route to obtain the (S)-enantiomer is the asymmetric reduction of the

prochiral ketone, 3-methyl-2-butanone, using a chiral catalyst.[2]

Protocol: Asymmetric Transfer Hydrogenation[2][8]

Preparation: In a Schlenk tube maintained under an inert atmosphere (e.g., Argon or

Nitrogen), combine 3-methyl-2-butanone (8.5 mmol), a chiral ruthenium(II) catalyst (e.g., --

INVALID-LINK--) (0.00425 mmol), and sodium hydroxide (3.4 mmol).

Solvent Addition: Add 10 mL of 2-propanol to the Schlenk tube.

Reaction: Fit the tube with a reflux condenser and heat the mixture to 82°C.

Monitoring: Monitor the reaction progress by periodically taking aliquots. Pass the aliquot

through a silica pad and analyze by gas chromatography (GC).

Workup: Once the reaction is complete, cool the mixture, filter to remove the catalyst, and

remove the solvent under reduced pressure.

Purification: Purify the resulting crude alcohol by distillation to obtain pure (S)-(+)-3-Methyl-
2-butanol.

Confirmation: Confirm the identity of the product by comparing its spectroscopic data (NMR,

IR) with a commercially available pure sample.[8]
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1. Combine Reactants
(Ketone, Ru-Catalyst, NaOH)

in Schlenk Tube

2. Add Solvent
(2-Propanol)

3. Heat to 82°C
(under inert atmosphere)

4. Monitor Progress
(Gas Chromatography)

5. Cooldown & Workup
(Filter, Evaporate Solvent)

6. Purify Product
(Distillation)

7. Confirm Identity
(Spectroscopy)

(S)-(+)-3-Methyl-2-butanol

Click to download full resolution via product page

Caption: Workflow for the asymmetric synthesis of (S)-(+)-3-Methyl-2-butanol.

Measurement of Optical Activity
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The optical rotation is measured using a polarimeter.

Protocol: Polarimetry

Sample Preparation: Prepare a solution of (S)-(+)-3-Methyl-2-butanol of known

concentration (c, in g/mL) using a suitable achiral solvent (e.g., ethanol).

Blank Measurement: Fill the polarimeter cell of a known path length (l, in dm) with the pure

solvent and zero the instrument.

Sample Measurement: Rinse and fill the cell with the prepared sample solution, ensuring no

air bubbles are present.

Data Acquisition: Place the cell in the polarimeter and measure the observed rotation (α).

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c × l)

Applications in Research and Development
(S)-(+)-3-Methyl-2-butanol serves as a versatile precursor for the synthesis of complex

molecules where stereochemical integrity is crucial.[2] Its primary utility is in asymmetric

synthesis, where it is used to introduce chirality into target compounds.[2] This makes it an

indispensable tool in medicinal chemistry, catalysis, and fragrance research for studies focused

on stereoselectivity and the development of new synthetic methodologies.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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butanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147160#chirality-and-optical-activity-of-s-3-methyl-2-
butanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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